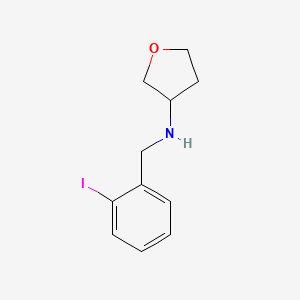

N-(2-iodobenzyl)tetrahydrofuran-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14INO |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

N-[(2-iodophenyl)methyl]oxolan-3-amine |

InChI |

InChI=1S/C11H14INO/c12-11-4-2-1-3-9(11)7-13-10-5-6-14-8-10/h1-4,10,13H,5-8H2 |

InChI Key |

SFRHCFKTEFMXCT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1NCC2=CC=CC=C2I |

Origin of Product |

United States |

Reductive Elimination:this is the Key Bond Forming Step Where the New C N Bond is Created. the Aryligand and the Amido Ligand, Both Attached to the Palladium Center, Couple, and the Fused Ring Product is Released from the Coordination Sphere of the Metal. This Process Regenerates the Pd 0 Catalyst, Allowing It to Re Enter the Catalytic Cycle.numberanalytics.comcomputational Studies Focus on the Geometry of the Transition State for This Step, Which is Typically Three Coordinate, and the Associated Energy Barrier.

Theoretical modeling allows for the detailed exploration of the energy profile of the entire catalytic cycle. By calculating the relative energies of the intermediates and transition states, researchers can predict reaction feasibility, identify the rate-limiting step, and understand how modifications to the substrate or catalyst might influence the reaction outcome. For instance, the reactivity order for aryl halides in the oxidative addition step is generally found to be I > Br > Cl, a trend that is well-supported by both experimental and computational data. researchgate.net

Below is a representative data table derived from computational studies on analogous palladium-catalyzed intramolecular amination reactions. The values illustrate the typical energy barriers associated with the key transition states in the catalytic cycle.

| Catalytic Step | Description | Typical Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Insertion of Pd(0) into the Carbon-Iodine bond. | 15 - 25 |

| Reductive Elimination | Formation of the C-N bond from the Pd(II) complex. | 5 - 15 |

Note: The values presented are illustrative and derived from computational studies on similar systems. The exact energy barriers for N-(2-iodobenzyl)tetrahydrofuran-3-amine would require specific DFT calculations.

These computational models have become an indispensable tool, complementing experimental work and providing a level of mechanistic detail that is often difficult to obtain through experimental means alone. researchgate.net For a molecule like this compound, such theoretical studies would be vital in predicting its propensity to cyclize and in optimizing the conditions for synthesizing its corresponding fused heterocyclic derivative.

Advanced Spectroscopic and Conformational Analysis of N 2 Iodobenzyl Tetrahydrofuran 3 Amine

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-field NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure, stereochemistry, and conformational preferences of organic molecules in solution. For a molecule such as N-(2-iodobenzyl)tetrahydrofuran-3-amine, a suite of advanced NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the spatial relationships between atoms.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for this compound

Two-dimensional (2D) NMR experiments provide correlation data that is critical for assembling the molecular structure piece by piece.

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal the connectivity of the protons within the tetrahydrofuran (B95107) ring, for instance, showing correlations between the proton at C3 and the adjacent protons at C2 and C4. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com This would be used to definitively assign the carbon signals of the tetrahydrofuran ring and the benzyl (B1604629) group based on their known proton chemical shifts. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically two or three bonds away). youtube.com This is crucial for connecting different fragments of the molecule. For example, it would show correlations between the benzylic methylene (B1212753) protons (-CH₂-) and the carbons of the iodinated aromatic ring (C1', C2', C6') as well as the C3 carbon of the tetrahydrofuran ring, confirming the N-benzyl linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum would be vital for determining the molecule's preferred conformation. For example, observing cross-peaks between protons of the benzyl group and specific protons on the tetrahydrofuran ring would define their relative orientation.

Hypothetical NMR Data Table for this compound

This table presents plausible, illustrative chemical shift values based on analogous structures. Actual experimental values may vary.

| Atom Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Tetrahydrofuran-H3 | 3.1 - 3.3 (m) | 55 - 58 | C2, C4, Benzyl-CH₂ |

| Tetrahydrofuran-H2, H5 | 3.6 - 3.9 (m) | 67 - 70 | C3, C4 / C3, C5 |

| Tetrahydrofuran-H4 | 1.8 - 2.1 (m) | 30 - 34 | C2, C3, C5 |

| Benzyl-CH₂ | 3.8 - 4.0 (s) | 50 - 53 | C3, C1', C2', C6' |

| Aromatic-H3' | 7.3 - 7.4 (t) | 128 - 129 | C1', C2', C4', C5' |

| Aromatic-H4' | 6.9 - 7.0 (t) | 129 - 130 | C2', C3', C5', C6' |

| Aromatic-H5' | 7.8 - 7.9 (d) | 139 - 141 | C1', C3', C4', C6' |

| Aromatic-H6' | 7.1 - 7.2 (d) | 127 - 128 | C1', C2', C4', Benzyl-CH₂ |

| Aromatic-C1' | - | 142 - 144 | - |

| Aromatic-C2' (C-I) | - | 98 - 100 | - |

Solid-State NMR and Anisotropic Interactions in this compound

While solution-state NMR averages out anisotropic interactions due to rapid molecular tumbling, solid-state NMR (ssNMR) analyzes samples with constrained molecular motion, providing information about the spatial orientation of molecular segments. nih.gov For this compound, ssNMR could be used to study its structure in a microcrystalline or amorphous solid state.

Anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar couplings, are orientation-dependent and can provide rich structural information. youtube.com In partially ordered media, residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) can be measured to define the relative orientation of distant molecular fragments, which is often difficult to determine using only through-space NOE data. youtube.com

A significant challenge in the analysis of this compound would be the presence of the iodine atom. The only NMR-active iodine nucleus, ¹²⁷I, is a quadrupolar nucleus. huji.ac.il Its interaction with the surrounding electric field gradient typically leads to very rapid relaxation and extremely broad signal linewidths, often making it unobservable on standard high-resolution NMR spectrometers. huji.ac.il Therefore, direct structural information from ¹²⁷I NMR would be highly limited.

X-ray Crystallography for Precise Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision.

Single-Crystal X-ray Diffraction of this compound

Growing a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov Crucially, for a chiral molecule like this (with a stereocenter at C3 of the tetrahydrofuran ring), X-ray analysis of a crystal grown from an enantiomerically pure sample can determine the absolute configuration without ambiguity. The resulting crystal structure would reveal the exact conformation of the molecule in the solid state, including the pucker of the tetrahydrofuran ring and the orientation of the iodobenzyl substituent.

Illustrative Crystallographic Data Table

This table shows a hypothetical set of parameters that could be obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₄INO |

| Formula Weight | 303.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.53 |

| b (Å) | 5.71 |

| c (Å) | 12.45 |

| β (°) | 105.2 |

| Volume (ų) | 585.6 |

| Z (molecules/unit cell) | 2 |

| Density (calculated) (g/cm³) | 1.718 |

| R-factor | < 0.05 |

Co-crystallization and Polymorphism Studies of this compound

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, can have different physical properties, such as melting point and solubility. Investigating the polymorphism of this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former) to create a new crystalline solid with a unique structure held together by non-covalent interactions. This technique could be explored to modify the physicochemical properties of this compound or to facilitate the growth of high-quality crystals for diffraction studies if the parent molecule proves difficult to crystallize on its own.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Since this compound possesses a chiral center, its enantiomers will interact differently with plane-polarized light. Chiroptical techniques are essential for characterizing these stereoisomers. metu.edu.tr

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org The two enantiomers of this compound would produce ORD curves that are mirror images of each other.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This is a highly sensitive technique for probing the stereochemical environment. The enantiomers of the target compound would be expected to show CD spectra of equal magnitude but opposite sign. CD spectroscopy is particularly useful for determining the enantiomeric excess (ee) of a sample and can also be used to assign the absolute configuration by comparing the experimental spectrum to spectra predicted by quantum-chemical calculations. metu.edu.tr

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it provides not only the molecular weight but also structural information through the analysis of fragment ions.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. nih.gov Unlike nominal mass measurements, HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's chemical formula. For this compound (C₁₁H₁₄INO), HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The presence of a single nitrogen atom results in an odd nominal molecular weight, a principle known as the nitrogen rule. future4200.com

Tandem mass spectrometry (MS/MS) is employed to uncover the fragmentation pathways of the parent molecule. nih.gov In an MS/MS experiment, the molecular ion of this compound is selectively isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to be directed by its key structural features: the secondary amine, the iodobenzyl group, and the tetrahydrofuran ring. The most common fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond alpha to the nitrogen atom, which leads to the formation of a stable immonium ion. future4200.commiamioh.edu

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is highly probable, leading to the formation of the stable 2-iodobenzyl cation.

Alpha-Cleavage at the THF Ring: Cleavage of the C-C bond within the tetrahydrofuran ring adjacent to the nitrogen can occur, leading to the loss of a neutral fragment and the formation of a nitrogen-containing cation.

Loss of Iodine: The carbon-iodine bond can cleave, resulting in the loss of an iodine radical and the formation of an [M-I]⁺ ion.

Tetrahydrofuran Ring Fragmentation: The tetrahydrofuran ring itself can undergo fragmentation, typically involving the loss of small neutral molecules like C₂H₄ or CH₂O after initial ring-opening. nist.gov

Interactive Table 1: Predicted MS/MS Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Plausible Fragmentation Pathway |

| 319.02 | [C₁₁H₁₄INO]⁺ | - | Molecular Ion (M⁺) |

| 217.06 | [C₇H₆I]⁺ | C₄H₈NO | Cleavage of the N-C (benzyl) bond, forming the 2-iodobenzyl cation. |

| 192.02 | [C₁₁H₁₄N]⁺ | I | Loss of the iodine radical from the molecular ion. |

| 148.08 | [C₇H₁₀NO]⁺ | C₄H₄I | Fragmentation involving the iodophenyl ring. |

| 86.06 | [C₄H₈NO]⁺ | C₇H₆I | Cleavage of the N-C (THF) bond. |

| 71.05 | [C₄H₇O]⁺ | C₇H₇IN | Fragmentation of the tetrahydrofuran moiety. |

Note: The m/z values are calculated based on the most abundant isotopes and are illustrative of a potential fragmentation pattern.

Isotopic analysis is another key aspect. While iodine is monoisotopic (¹²⁷I), the presence of ¹³C in natural abundance (~1.1%) will produce a small M+1 peak in the mass spectrum, which can further help in confirming the molecular formula. docbrown.info

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present and their chemical environment.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, aromatic ring, ether linkage, and aliphatic chains.

N-H Vibrations: As a secondary amine, the compound should exhibit a single, moderately weak N-H stretching band in the range of 3350-3310 cm⁻¹. orgchemboulder.com The presence of intermolecular hydrogen bonding (N-H···N or N-H···O) in the condensed phase would cause this peak to broaden and shift to a lower frequency. nih.gov An N-H bending vibration may be observed near 1550-1650 cm⁻¹, though it is often weak for secondary amines. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydrofuran and benzyl methylene groups will appear just below 3000 cm⁻¹. researchgate.net

C-N and C-O Vibrations: The C-N stretching vibration for an aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ region, while the aliphatic C-N stretch is found between 1250-1020 cm⁻¹. orgchemboulder.com The characteristic asymmetric C-O-C stretching of the tetrahydrofuran ether group is expected as a strong band around 1070 cm⁻¹. researchgate.net

C-I Vibration: The C-I stretching vibration occurs at low frequencies, typically in the range of 600-500 cm⁻¹, and may be observed in the far-IR region. scirp.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is an excellent complementary technique to FT-IR.

The symmetric stretching of the aromatic C=C bonds, which may be weak in the IR spectrum, should produce strong signals in the Raman spectrum in the 1600-1450 cm⁻¹ region.

The C-I bond, being highly polarizable, is also expected to show a distinct Raman signal.

The combination of FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes of this compound, confirming the presence of all key functional groups and providing insights into intermolecular forces like hydrogen bonding. nih.gov

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected FT-IR Intensity | Expected Raman Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Medium-Weak | Weak |

| Aromatic C-H Stretch | Iodobenzyl Ring | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | THF & CH₂ | 2990 - 2850 | Strong | Medium |

| Aromatic C=C Stretch | Iodobenzyl Ring | 1600 - 1450 | Medium-Weak | Strong |

| N-H Bend | Secondary Amine | 1650 - 1550 | Weak/Variable | Weak |

| C-N Stretch (Aromatic) | Ar-CH₂-N | 1335 - 1250 | Strong | Medium |

| C-N Stretch (Aliphatic) | N -C(THF) | 1250 - 1020 | Medium | Medium |

| C-O-C Stretch | Tetrahydrofuran | 1100 - 1050 | Strong | Weak |

| C-I Stretch | Iodobenzyl Ring | 600 - 500 | Strong | Strong |

Computational Chemistry and Theoretical Modeling of N 2 Iodobenzyl Tetrahydrofuran 3 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(2-iodobenzyl)tetrahydrofuran-3-amine, these studies would provide a foundational understanding of its electronic environment and predict its chemical behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.govnih.gov A DFT study on this compound would typically involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process would yield crucial data such as bond lengths, bond angles, and dihedral angles.

Hypothetical Data Table for DFT Geometry Optimization:

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-I bond length | Data not available |

| N-C (benzyl) bond length | Data not available |

| C-O (furan) bond length | Data not available |

| C-N-C bond angle | Data not available |

Following optimization, calculations of thermodynamic properties like enthalpy, Gibbs free energy, and entropy could be performed to assess the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. youtube.comwikipedia.orglibretexts.org For this compound, the HOMO would likely be localized on the electron-rich regions, such as the nitrogen atom of the amine or the iodobenzyl ring, indicating its nucleophilic character. The LUMO would represent the most electrophilic sites, potentially around the carbon-iodine bond. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity.

An electrostatic potential (ESP) map would visually represent the charge distribution. Red regions would indicate areas of high electron density (negative potential), such as around the oxygen and nitrogen atoms, suggesting sites for electrophilic attack. Blue regions would denote electron-deficient areas (positive potential), likely near the hydrogen atoms of the amine group and the iodine atom, indicating sites for nucleophilic attack.

Conformational Analysis and Energy Landscape Exploration of this compound

The flexibility of the tetrahydrofuran (B95107) ring and the benzyl (B1604629) group means that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial as it can significantly influence the molecule's properties and biological activity.

Molecular Mechanics and Molecular Dynamics Simulations of this compound

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules. An MM study would systematically rotate the rotatable bonds to identify low-energy conformers. Subsequently, MD simulations could be employed to simulate the dynamic behavior of the molecule over time, providing insights into its flexibility and the stability of different conformations. These simulations track the trajectories of atoms, revealing how the molecule folds and moves.

Hypothetical Data Table for Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle(s) (°) |

|---|---|---|---|

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

Solvent Effects on Conformational Preferences of this compound

The surrounding solvent can have a profound impact on the conformational preferences of a molecule. For this compound, computational studies could be performed using implicit or explicit solvent models to simulate environments of varying polarity (e.g., water, methanol, chloroform). These simulations would reveal how intermolecular interactions with solvent molecules influence the stability of different conformers, potentially favoring more polar conformations in polar solvents.

In Silico Prediction of Spectroscopic Data for this compound

Computational methods can predict spectroscopic data, which is invaluable for characterizing and identifying a compound.

An in silico prediction of the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) would involve calculating the chemical shifts for each nucleus. nih.govnih.gov These predicted spectra could then be compared with experimental data to confirm the molecular structure. Similarly, the infrared (IR) spectrum could be computationally predicted by calculating the vibrational frequencies. Each predicted peak would correspond to a specific vibrational mode of the molecule, such as N-H stretching, C-O stretching, or aromatic C-H bending.

Hypothetical Data Table for Predicted Spectroscopic Data:

| Technique | Predicted Peak/Shift | Assignment |

|---|---|---|

| ¹H NMR | Data not available | Aromatic protons, CH₂ (benzyl), CH (amine), CH₂ (furan) |

| ¹³C NMR | Data not available | Aromatic carbons, C-I, C-N, C-O |

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

While specific computational studies focusing exclusively on this compound are not prevalent in publicly accessible literature, its structure lends itself to well-understood and computationally modeled reaction pathways. The presence of a 2-iodobenzyl group connected to a secondary amine strongly suggests that a key reaction pathway would be an intramolecular palladium-catalyzed C-N cross-coupling reaction, a variant of the Buchwald-Hartwig or Heck amination. Such reactions are of immense synthetic importance for creating fused heterocyclic ring systems.

Computational chemistry, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanisms of these transformations. The insights gained from theoretical modeling of analogous systems, such as N-substituted 2-iodoanilines, provide a robust framework for understanding the reactivity of this compound. The most likely intramolecular reaction would proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination to form a six-membered ring.

The generally accepted mechanism for such palladium-catalyzed intramolecular aminations involves several key steps, each with a corresponding transition state that can be modeled computationally. numberanalytics.comwikipedia.org

Derivatization and Structure Activity Relationship Sar Studies of N 2 Iodobenzyl Tetrahydrofuran 3 Amine Analogs

Systematic Modifications of the Benzyl (B1604629) Moiety in N-(2-iodobenzyl)tetrahydrofuran-3-amine Derivatives

The 2-iodobenzyl group is a critical component of the parent molecule, likely contributing to its binding affinity through various interactions. Modifications to this moiety have provided significant insights into the SAR.

Varied Substitution Patterns on the Aromatic Ring (e.g., electronic and steric effects)

The electronic and steric properties of substituents on the phenyl ring of the benzyl group can dramatically influence the biological activity of this compound analogs. The introduction of electron-withdrawing or electron-donating groups, as well as bulky or compact substituents, can alter the molecule's interaction with its biological target.

Research on analogous N-benzyl substituted compounds has shown that both the position and nature of the substituent are critical. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be more favorable than at the 3- or 4-positions. While a simple phenyl ring provided a modest improvement in potency, the addition of various electron-withdrawing and electron-donating groups resulted in a relatively flat SAR, suggesting that steric bulk might be a more significant factor than electronic effects in that particular scaffold. nih.gov

A hypothetical SAR study on this compound analogs might explore a range of substituents on the phenyl ring, as illustrated in the following table. The activity data presented is illustrative, based on general principles observed in related compound series.

Table 1: Illustrative SAR of Benzyl Moiety Substitutions

| Compound | R1 | R2 | R3 | R4 | Illustrative IC50 (nM) | Notes |

|---|---|---|---|---|---|---|

| 1a | I | H | H | H | 50 | Parent Compound |

| 1b | I | H | F | H | 45 | Slight increase in activity with small electron-withdrawing group. |

| 1c | I | H | Cl | H | 40 | Further increase in activity with a larger halogen. |

| 1d | I | H | CH3 | H | 65 | Electron-donating group decreases activity. |

| 1e | I | H | OCH3 | H | 75 | Larger electron-donating group further decreases activity. |

| 1f | I | F | H | H | 60 | Substitution at the 3-position is less tolerated. |

| 1g | I | H | H | NO2 | 35 | Strong electron-withdrawing group at para-position enhances activity. |

| 1h | I | H | H | t-Bu | 150 | Bulky group at para-position is detrimental to activity. |

Exploration of Bioisosteric Replacements for the Iodine Atom

The iodine atom at the 2-position of the benzyl ring is a key feature, potentially involved in halogen bonding or acting as a lipophilic group that enhances binding. Replacing the iodine with bioisosteric groups can help to elucidate its role and potentially improve the compound's properties. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Common bioisosteric replacements for iodine include other halogens (Br, Cl), small alkyl groups (CH3), cyano (CN), and trifluoromethyl (CF3) groups. The choice of bioisostere can impact not only potency but also metabolic stability and other pharmacokinetic parameters. For example, replacing a metabolically labile iodine atom could lead to a longer-acting compound.

In a study on furan-based carboxylic acids, the replacement of a furan (B31954) ring with a thiophene (B33073) or a thiazole (B1198619) was explored to improve antimycobacterial activity, demonstrating the utility of heterocyclic rings as bioisosteres. google.com This suggests that a range of both classical and non-classical bioisosteres could be investigated for the iodine atom in this compound.

An illustrative data set for the bioisosteric replacement of the iodine atom is presented below.

Table 2: Illustrative SAR of Iodine Bioisosteres

| Compound | Bioisostere (X) | Illustrative IC50 (nM) | Rationale |

|---|---|---|---|

| 2a | I | 50 | Parent Compound |

| 2b | Br | 65 | Smaller halogen, potentially weaker halogen bond donor. |

| 2c | Cl | 80 | Even smaller halogen, further reduction in potency. |

| 2d | CH3 | 120 | Similar size to iodine but lacks halogen bonding capability. |

| 2e | CN | 55 | Electron-withdrawing and can act as a hydrogen bond acceptor. |

| 2f | CF3 | 40 | Strongly electron-withdrawing and lipophilic, may enhance binding. |

Structural Variations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring is a common motif in many biologically active compounds and approved drugs, valued for its ability to form hydrogen bonds and its favorable pharmacokinetic properties. nih.gov Modifications to the THF ring in this compound can provide insights into the optimal ring size, heteroatom identity, and substitution patterns for biological activity.

Ring Size Alterations and Heteroatom Replacements in the Five-Membered Ring

Altering the size of the heterocyclic ring from a five-membered tetrahydrofuran to a six-membered tetrahydropyran (B127337) or a four-membered oxetane (B1205548) can impact the conformational flexibility and the orientation of the substituents, thereby affecting binding affinity. Similarly, replacing the oxygen atom of the THF ring with other heteroatoms, such as sulfur (to form a tetrahydrothiophene) or nitrogen (to form a pyrrolidine), can significantly alter the electronic properties and hydrogen bonding capacity of the ring.

In the context of HIV protease inhibitors, the oxygen of the THF ring was found to be crucial for activity, as its replacement with a methylene (B1212753) group led to a drastic loss of potency, likely due to the loss of a key hydrogen bond. This underscores the importance of the ring heteroatom in mediating interactions with the biological target.

The following table illustrates potential outcomes of modifying the heterocyclic ring.

Table 3: Illustrative SAR of Tetrahydrofuran Ring Modifications

| Compound | Ring System | Illustrative IC50 (nM) | Notes |

|---|---|---|---|

| 3a | Tetrahydrofuran | 50 | Parent Ring System |

| 3b | Tetrahydropyran | 90 | Larger ring may lead to a non-optimal conformation. |

| 3c | Oxetane | 150 | Smaller, more strained ring may be less favorable. |

| 3d | Tetrahydrothiophene | 75 | Sulfur is a viable bioisostere for oxygen but may alter binding. |

| 3e | Pyrrolidine (N-H) | 60 | Nitrogen can act as a hydrogen bond donor, potentially favorable. |

| 3f | Pyrrolidine (N-Me) | 85 | Alkylation of the ring nitrogen may introduce steric hindrance. |

Introduction of Additional Stereocenters or Functional Groups on the Tetrahydrofuran Ring

The introduction of additional substituents, such as methyl groups, hydroxyl groups, or fluorine atoms, at various positions on the THF ring can probe the steric and electronic requirements of the binding pocket. This can also introduce new stereocenters, and the stereochemistry of these new centers can have a profound effect on biological activity. For example, the (S)-enantiomer of a compound may be significantly more active than the (R)-enantiomer, or vice versa.

The synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity highlights the importance of stereochemistry in this class of compounds. The stereochemical configuration at position 3 of the THF ring can be either (R) or (S), and this can significantly impact biological activity.

An illustrative SAR table for substitutions on the THF ring is provided below.

Table 4: Illustrative SAR of Tetrahydrofuran Ring Substitutions

| Compound | Substitution on THF Ring | Stereochemistry | Illustrative IC50 (nM) | Notes |

|---|---|---|---|---|

| 4a | None | Racemic | 50 | Parent Compound |

| 4b | None | (S)-enantiomer | 30 | Eutomer (more active enantiomer) |

| 4c | None | (R)-enantiomer | 250 | Distomer (less active enantiomer) |

| 4d | 4-Methyl | (3S,4R) | 80 | Methyl group may cause steric clash. |

| 4e | 4-Methyl | (3S,4S) | 45 | Different stereoisomer shows improved activity. |

| 4f | 5-Hydroxyl | (3S,5S) | 35 | Hydroxyl group may form a new hydrogen bond. |

| 4g | 5-Fluoro | (3S,5R) | 40 | Fluorine can improve metabolic stability and binding. |

Transformations of the Amine Functionality in this compound

The secondary amine in the parent compound is a key linker and a potential site for hydrogen bonding. Its modification through N-alkylation or N-acylation can significantly impact the compound's properties. These transformations can alter the basicity, lipophilicity, and steric profile of the molecule.

N-alkylation with small alkyl groups (e.g., methyl, ethyl) can probe for steric tolerance around the nitrogen atom. N-acylation, converting the amine to an amide, introduces a carbonyl group which can act as a hydrogen bond acceptor and removes the basicity of the nitrogen. These changes can have a profound effect on how the molecule interacts with its target and on its pharmacokinetic properties.

Methods for the N-alkylation of amines are well-established and include reactions with alkyl halides or reductive amination. nih.gov Similarly, N-acylation can be readily achieved using acyl chlorides or carboxylic acids with coupling agents.

The following table provides an illustrative overview of the SAR of amine transformations.

Table 5: Illustrative SAR of Amine Transformations

| Compound | Modification (R group on N) | Illustrative IC50 (nM) | Notes |

|---|---|---|---|

| 5a | -H (secondary amine) | 50 | Parent Compound |

| 5b | -CH3 (tertiary amine) | 40 | Small alkyl group is well-tolerated and may improve potency. |

| 5c | -CH2CH3 | 90 | Larger alkyl group may introduce steric hindrance. |

| 5d | -C(=O)CH3 (amide) | 300 | Loss of basicity and introduction of carbonyl group reduces activity. |

| 5e | -C(=O)Ph (benzamide) | 500 | Bulky acyl group is detrimental to activity. |

| 5f | -SO2CH3 (sulfonamide) | 250 | Sulfonamide group alters electronic and steric properties, reducing activity. |

Alkylation, Acylation, and Cyclization Reactions to Yield Novel Derivatives

The secondary amine in this compound is a prime site for derivatization.

Alkylation: N-alkylation of secondary amines is a common method to introduce a variety of substituents, which can modulate the compound's lipophilicity, steric bulk, and basicity, thereby influencing its biological activity. researchgate.net Reagents for alkylation typically include alkyl halides or reductive amination with aldehydes and a reducing agent. researchgate.net

Acylation: N-acylation of the amine with acyl chlorides or anhydrides would yield a series of amides. This transformation is known to alter a compound's electronic properties and hydrogen bonding capacity. researchgate.net The resulting amides could have different metabolic stabilities and receptor interactions compared to the parent amine.

Cyclization: The presence of the 2-iodobenzyl group suggests the potential for intramolecular cyclization reactions. For instance, palladium-catalyzed reactions could be employed to form a new ring system by coupling the amine with the iodinated aromatic ring, leading to novel tricyclic structures. Radical cyclization of 2-iodoaryl amines is also a known method for constructing indole-like structures.

Theoretical Prodrug Design Based on the Amine Moiety

Prodrugs are inactive or less active precursors that are converted to the active drug within the body. This strategy is often used to improve properties such as solubility, stability, and bioavailability. nih.govmdpi.com For an amine-containing compound like this compound, several prodrug strategies could be theoretically applied.

N-Acylation: Converting the secondary amine to an amide is a common prodrug approach. nih.gov The amide would be more stable and less basic than the parent amine, potentially improving oral absorption. Enzymatic hydrolysis in the body would then release the active amine.

N-Acyloxyalkylation: This strategy involves the attachment of an acyloxyalkyl group to the amine, which can be designed to be cleaved by esterases to release the parent drug. nih.gov

Phosphate (B84403) Prodrugs: Introduction of a phosphate group can significantly increase water solubility. mdpi.com While not directly attached to the amine, a linker system could be devised to connect a phosphate moiety that, upon enzymatic cleavage, triggers the release of the active compound.

Stereochemical Effects on the Reactivity and Applications of this compound Analogs

The tetrahydrofuran-3-amine moiety contains a chiral center at the C3 position of the tetrahydrofuran ring. Therefore, this compound can exist as two enantiomers, (R)- and (S)-N-(2-iodobenzyl)tetrahydrofuran-3-amine. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities.

While no specific studies on the stereoisomers of this compound are available, research on other chiral tetrahydrofuran derivatives has demonstrated the importance of stereochemistry for biological activity. google.com For example, the stereoselective synthesis of specific isomers is a common goal in the development of therapeutic agents to isolate the more active and less toxic enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series (for in vitro binding or theoretical activity, not clinical)

QSAR is a computational modeling method used to find relationships between the chemical structures of a series of compounds and their biological activities. nih.govatlantis-press.com A QSAR model for the this compound series would require a dataset of analogs with their corresponding measured biological activities (e.g., in vitro binding affinity to a specific target). As no such data has been published for this series, a QSAR model cannot be constructed.

Theoretically, if a dataset were available, a QSAR study would involve the following steps:

Data Set Generation: A series of analogs of this compound would be synthesized, and their biological activities would be measured.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using statistical validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.

Advanced Applications and Utilization of N 2 Iodobenzyl Tetrahydrofuran 3 Amine in Chemical Science

N-(2-iodobenzyl)tetrahydrofuran-3-amine as a Versatile Building Block in Complex Molecule Synthesis

The structural features of this compound make it a valuable precursor in the construction of complex molecular architectures. The tetrahydrofuran (B95107) ring is a common motif in a wide array of bioactive natural products, and its incorporation can impart favorable pharmacokinetic properties. researchgate.netmdpi.comnih.gov The presence of both a nucleophilic amine and a reactive carbon-iodine bond allows for sequential, regioselective modifications, rendering it a highly adaptable building block.

The tetrahydrofuran core is a privileged scaffold found in numerous natural products with significant biological activities, including the annonaceous acetogenins (B1209576) and various marine lipids and terpenes. mdpi.comnih.gov These compounds exhibit a diverse range of effects, such as antitumor, antimicrobial, and antiprotozoal properties. nih.gov this compound serves as an ideal starting material for the synthesis of analogs of such natural products. For instance, the chiral tetrahydrofuran-3-amine unit can be used to mimic the core structure of furanose sugar amino acids, which themselves are scaffolds for creating diverse chemical libraries. nih.gov

The synthesis strategy can involve utilizing the amine for initial coupling reactions, followed by leveraging the 2-iodobenzyl group for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This approach allows for the systematic modification of the aromatic portion of the molecule, enabling the exploration of structure-activity relationships (SAR) in novel bioactive compounds. The tetrahydrofuran ring itself can influence the solubility and metabolic stability of the final product, attributes that are critical in drug design. nih.gov For example, substituted tetrahydrofurans are key components in several HIV protease inhibitors, where they enhance binding interactions within the enzyme's active site. nih.gov

Table 1: Examples of Bioactive Natural Products Containing a Tetrahydrofuran Motif

| Natural Product Class | Example | Biological Activity | Reference |

|---|---|---|---|

| Annonaceous Acetogenins | Uvaricin | Antitumor | nih.gov |

| Marine Terpenoids | Darwinolide | Antibiofilm | mdpi.com |

| Lignans | Galgravin | Antiviral | nih.gov |

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. nih.govnih.govfrontiersin.org This approach uses small, low-complexity molecules, or "fragments," that bind weakly to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. This compound possesses ideal characteristics for a fragment library. Its molecular weight and structural complexity align with the principles of FBDD, and it contains multiple points for interaction and elaboration. nih.gov

The key features of the molecule for FBDD are:

Hydrogen Bonding: The secondary amine and the ether oxygen of the tetrahydrofuran ring can act as hydrogen bond donors and acceptors, respectively, forming key interactions with protein targets.

Halogen Bonding: The iodine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Growth Vectors: The molecule presents clear, synthetically tractable "growth vectors" for fragment elaboration. nih.gov The amine can be acylated or alkylated, and the carbon-iodine bond is a prime site for introducing new substituents via established cross-coupling chemistry. nih.gov

In target-oriented synthesis, the goal is to construct a molecule with a predefined biological function. nih.gov The defined stereochemistry of the chiral tetrahydrofuran ring in this compound can be used to control the three-dimensional arrangement of substituents, which is crucial for achieving specific interactions with a target protein.

Ligand Design and Coordination Chemistry Applications

The ability of this compound to act as a ligand for transition metals opens up applications in catalysis and materials science. The presence of both a nitrogen and an oxygen donor atom allows it to function as a chelating ligand.

This compound can be classified as a bidentate N,O-ligand. The secondary amine (a soft donor) and the tetrahydrofuran oxygen (a hard donor) can coordinate to a single metal center to form a stable five-membered chelate ring. rsc.orgrsc.org Such N,O-chelating ligands are of great interest because they can stabilize various transition metal complexes and influence their reactivity. rsc.orgrsc.org The coordination of both the nitrogen and oxygen atoms to a metal center can create a rigid and well-defined geometry around the metal, which is essential for many catalytic applications. libretexts.orglibretexts.orghawaii.edu

The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the benzyl (B1604629) ring, although the primary coordination sphere is defined by the N-benzyl-tetrahydrofuran-3-amine framework. The interaction of such ligands with late transition metals like palladium, rhodium, and iridium is particularly relevant for catalysis. rsc.org

Table 2: Potential Coordination Modes of this compound

| Donor Atoms | Chelate Ring Size | Potential Metal Partners | Plausible Application Area |

|---|---|---|---|

| Nitrogen (amine), Oxygen (ether) | 5-membered | Pd(II), Pt(II), Rh(I), Ir(I) | Asymmetric Catalysis, Cross-Coupling |

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern chemical synthesis. nih.govresearchgate.net The efficacy of an asymmetric catalyst is heavily dependent on the design of the chiral ligand. nih.govresearchgate.net Since this compound can be synthesized from chiral precursors like (R)- or (S)-tetrahydrofuran-3-amine, it can be prepared in an enantiomerically pure form. google.combldpharm.com

When complexed with a metal, the chiral tetrahydrofuran backbone can create a chiral environment around the metal center. This asymmetry can be transferred to a substrate during a catalytic reaction, leading to the selective formation of one enantiomer of the product. While phosphine-based ligands have historically dominated asymmetric catalysis, there is growing interest in ligands with nitrogen and oxygen donors. researchgate.netmdpi.comacs.org The N,O-chelation of this compound could be applied in various asymmetric transformations, such as hydrogenation, hydrosilylation, or allylic alkylation reactions. The steric and electronic properties of the ligand, and thus its catalytic performance, could be systematically adjusted by modifying the benzyl group.

Radiochemical Applications Leveraging the Iodine Moiety

The presence of a stable iodine atom on the aromatic ring makes this compound an excellent candidate for radiochemical applications, particularly for the development of imaging agents for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.govnih.gov These non-invasive imaging techniques rely on the detection of gamma rays emitted by radiolabeled molecules (radiopharmaceuticals) that are designed to accumulate in specific tissues or organs. nih.govmdpi.com

The carbon-iodine bond on the benzene (B151609) ring can be readily formed with radioactive isotopes of iodine, such as Iodine-123 for SPECT imaging or Iodine-124 for PET imaging. nih.govnih.gov The synthesis of such radiotracers typically involves the electrophilic iodination of a precursor molecule, often using an organotin or organoboron derivative, or through direct electrophilic substitution. mdpi.com The 2-iodobenzyl group is a well-established precursor for such labeling.

Table 3: Relevant Iodine Radioisotopes for Medical Imaging

| Isotope | Imaging Modality | Half-life | Primary Photon/Particle Energy | Common Use |

|---|---|---|---|---|

| Iodine-123 (¹²³I) | SPECT | 13.2 hours | 159 keV (gamma) | Diagnostic imaging of thyroid, brain, heart |

| Iodine-124 (¹²⁴I) | PET | 4.2 days | 2138 keV (max positron) | Pre-therapy dosimetry, research |

| Iodine-125 (¹²⁵I) | - | 59.4 days | 35 keV (gamma) | Radioimmunoassays, brachytherapy |

Precursor Synthesis for Radioiodination using Isotopes (e.g., Iodine-123, 125, 131)

The compound this compound is a viable precursor for the synthesis of radioiodinated molecules. The presence of a stable iodine atom on the benzene ring allows for its replacement with radioactive iodine isotopes, such as Iodine-123, Iodine-125, and Iodine-131. This process, known as radioiodination, is typically achieved through isotopic exchange reactions or nucleophilic substitution.

A common method for radioiodination is the iododestannylation reaction, where a trialkyltin derivative of the precursor is reacted with a radioiodide source. In the case of this compound, the corresponding N-(2-(trialkylstannyl)benzyl)tetrahydrofuran-3-amine would be synthesized first. This stannylated precursor can then be reacted with a solution of Na*I (where *I represents the radioisotope) in the presence of an oxidizing agent like N-chlorosuccinimide to yield the desired radioiodinated product with high specific activity. nih.govnih.gov The reaction conditions are generally mild, which helps to preserve the integrity of the rest of the molecule. nih.gov

The choice of radioisotope depends on the intended application. Iodine-123 is often used for diagnostic imaging due to its favorable gamma emission and half-life. Iodine-125 is utilized in in-vitro assays and some therapeutic applications, while Iodine-131 is primarily employed for therapeutic purposes due to its beta and gamma emissions. nih.govresearchgate.net

Table 1: Potential Radioiodination Methods for this compound

| Method | Precursor | Reagents | Advantage |

| Iododestannylation | N-(2-(trimethylstannyl)benzyl)tetrahydrofuran-3-amine | NaI, N-chlorosuccinimide | High radiochemical yield and purity. nih.govnih.gov |

| Isotopic Exchange | This compound | NaI, Copper(I) catalyst | Simpler precursor synthesis. |

| Nucleophilic Substitution | N-(2-nitrobenzyl)tetrahydrofuran-3-amine | Na*I | Direct introduction of radioiodine. |

Development of Molecular Probes for In Vitro Receptor Binding Studies

Radioiodinated this compound can serve as a molecular probe for in vitro receptor binding studies. The tetrahydrofuran and amine moieties suggest potential interactions with various biological targets, such as neurotransmitter transporters or receptors. ebi.ac.uk By labeling the compound with a radioisotope like Iodine-125, its binding affinity and selectivity to specific receptors can be quantified. researchgate.net

In a typical receptor binding assay, a tissue homogenate or cell line expressing the target receptor is incubated with the radioactively labeled ligand. The amount of radioactivity bound to the receptor is then measured. Competition binding studies, where a non-labeled compound is used to displace the radioligand, can determine the binding affinity of other molecules for the same receptor. ebi.ac.uk

The development of such probes is crucial for drug discovery and pharmacological research, enabling the screening of new chemical entities for their potential as therapeutic agents. chemrxiv.orgnih.gov The specific binding characteristics of radioiodinated this compound would depend on its three-dimensional structure and the specific receptor it is designed to target.

Material Science and Polymer Chemistry Applications

Monomer Synthesis for Functional Polymers Incorporating this compound Subunits

The bifunctional nature of this compound, possessing a reactive amine group and an iodo-functionalized aromatic ring, makes it a candidate for monomer synthesis in the creation of functional polymers. mdpi.comnih.gov The secondary amine can undergo reactions such as amidation or serve as an initiator for ring-opening polymerizations.

For instance, the amine group can be reacted with a diacyl chloride in a polycondensation reaction to form a polyamide chain. The resulting polymer would have the N-(2-iodobenzyl)tetrahydrofuran subunit regularly spaced along its backbone. Alternatively, the amine could be used to initiate the polymerization of cyclic esters like lactide or caprolactone, leading to the formation of polyesters with an this compound end-group. mdpi.com

The presence of the iodobenzyl group provides a site for further post-polymerization modification through reactions like Suzuki or Sonogashira coupling, allowing for the introduction of other functional groups. nsf.gov This approach enables the synthesis of polymers with tailored properties for specific applications.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Initiator | Resulting Polymer Type | Key Feature |

| Polycondensation | Adipoyl chloride | Polyamide | Iodobenzyl groups in the backbone. |

| Ring-Opening Polymerization | Lactide | Polyester | Terminal this compound group. mdpi.com |

| Polyaddition | Diisocyanate | Polyurea | Urea linkages with pendent iodobenzyl groups. |

Surface Functionalization and Self-Assembled Monolayers (SAMs) Utilizing this compound

This compound can be employed for the functionalization of surfaces and the formation of self-assembled monolayers (SAMs). inkpenlab.org SAMs are highly ordered molecular assemblies formed spontaneously on a substrate, which can alter the surface properties like wettability, adhesion, and biocompatibility. inkpenlab.orgnih.gov

The amine group of the molecule can be used to anchor it to surfaces rich in hydroxyl or carboxyl groups, such as silicon oxide or gold nanoparticles functionalized with carboxylic acids. nih.govtue.nl This can be achieved through the formation of amide bonds or electrostatic interactions.

Once assembled on a surface, the exposed iodobenzyl groups can serve as reactive sites for further chemical transformations. For example, they can participate in surface-initiated polymerization or be used to attach other molecules of interest, such as biomolecules or catalysts, through cross-coupling reactions. tue.nl The tetrahydrofuran moiety may also influence the packing and orientation of the molecules within the SAM.

This ability to create functionalized surfaces with reactive handles opens up possibilities in the development of sensors, biocompatible coatings, and platforms for controlled chemical reactions at the nanoscale. inkpenlab.org

Analytical Methodologies for N 2 Iodobenzyl Tetrahydrofuran 3 Amine in Research and Quality Control

High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like N-(2-iodobenzyl)tetrahydrofuran-3-amine. For purity and quantification, reversed-phase HPLC is typically employed. A C18 stationary phase is commonly used, providing a nonpolar environment for the separation of the analyte from polar and nonpolar impurities.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Due to the basic nature of the secondary amine, peak tailing can be a significant issue. To mitigate this, an acidic modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. This protonates the amine, ensuring a single ionic state and promoting sharp, symmetrical peaks suitable for accurate quantification. Detection is effectively achieved using a UV detector, as the iodobenzyl moiety provides a strong chromophore.

The presence of a stereocenter at the C3 position of the tetrahydrofuran (B95107) ring means that this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different pharmacological or toxicological profiles. Chiral HPLC is the premier method for this purpose.

This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derivatized with cellulose (B213188) or amylose (B160209) carbamates, are particularly effective. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. According to the three-point interaction model, effective chiral recognition requires at least three simultaneous points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. youtube.com The choice of mobile phase, whether normal-phase (e.g., hexane/isopropanol) or reversed-phase, significantly influences the retention and resolution of the enantiomers. nih.gov The elution order of the enantiomers can sometimes be reversed by modifying the mobile phase composition or additives. nih.gov

Table 1: Exemplary Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Setting |

| Instrument | Chiral High-Performance Liquid Chromatography System |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

While this compound itself has limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for its analysis, particularly after chemical derivatization. Derivatization is employed to increase the volatility and thermal stability of the analyte while reducing its polarity, thus improving chromatographic performance.

A common approach for amines is silylation. Reagents such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to convert the secondary amine into its corresponding TBDMS derivative. nih.gov This derivative is significantly more volatile and less prone to adsorption on the GC column. The analysis is performed using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane). The mass spectrometer serves as a highly sensitive and specific detector. Electron impact (EI) ionization would likely lead to characteristic fragmentation patterns, including ions corresponding to the cleavage of the benzyl (B1604629) group and fragments of the silylated tetrahydrofuran amine ring, allowing for unambiguous identification. chromforum.org

Table 2: Typical GC-MS Parameters for the Analysis of a Derivatized Amine

| Parameter | Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Derivatization Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |

| MS Ion Source | Electron Impact (EI), 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-550 m/z |

| Expected Outcome | Detection of the TBDMS derivative for trace analysis and impurity profiling |

Capillary Electrophoresis for High-Resolution Separations of this compound

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique that requires minimal sample and solvent consumption. For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of analysis. The analysis is conducted in a fused-silica capillary filled with a background electrolyte (BGE) at a low pH (e.g., a phosphate (B84403) or citrate (B86180) buffer at pH 2.5-3.5).

At this pH, the secondary amine is fully protonated, giving it a positive charge. When a voltage is applied, the analyte migrates toward the cathode at a velocity dependent on its charge-to-size ratio, allowing for separation from neutral impurities and other charged species. Furthermore, CE is well-suited for chiral separations. By incorporating a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin), into the BGE, diastereomeric inclusion complexes can be formed in-situ, leading to different electrophoretic mobilities for the (R)- and (S)-enantiomers and enabling their resolution.

Advanced Titration Methods and Electrochemical Analysis for this compound

For the bulk quantification of this compound, advanced titration methods can provide a high degree of accuracy and precision. Given the weakly basic nature of the secondary amine, a non-aqueous acid-base titration is the most appropriate method. The sample is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid, which can enhance the basicity of the amine. It is then titrated with a standardized solution of a strong acid, typically perchloric acid in acetic acid. The endpoint of the titration can be determined either potentiometrically, by monitoring the change in potential with a suitable electrode system, or visually, using an indicator like crystal violet.

Electrochemical analysis offers another avenue for quantification. The carbon-iodine bond on the benzyl ring is susceptible to electrochemical reduction. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at a hanging mercury drop electrode (HMDE) or a glassy carbon electrode could be developed. The reduction of the C-I bond would produce a current peak at a specific potential, and the height of this peak would be proportional to the concentration of the analyte in the solution, allowing for sensitive quantification.

Future Research Directions and Unaddressed Challenges for N 2 Iodobenzyl Tetrahydrofuran 3 Amine

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of robust and efficient synthetic routes is paramount for enabling broader investigation and application of N-(2-iodobenzyl)tetrahydrofuran-3-amine. While initial synthetic approaches exist, future research should focus on pathways that offer improved yields, scalability, and stereochemical control.

One promising avenue involves the application of modern catalytic methods. For instance, reductive amination of a suitable tetrahydrofuran-3-one precursor with 2-iodobenzylamine could be optimized using advanced catalytic systems. This approach would be a more direct and atom-economical alternative to multi-step sequences. Another area ripe for exploration is the use of flow chemistry, which could offer enhanced control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.

Further research into the synthesis of enantiomerically pure forms of this compound is also critical. Chiral resolution techniques or asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, could provide access to single enantiomers, which is often a prerequisite for applications in medicinal chemistry and materials science.

Development of Integrated Computational-Experimental Approaches for Reactivity Prediction

The reactivity of this compound is governed by the interplay of its three key functional components. A synergistic approach that combines computational modeling with experimental validation will be instrumental in predicting and understanding its chemical behavior.

Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, predict its most reactive sites, and calculate the energy barriers for various potential reactions. For example, computational studies could elucidate the propensity of the iodobenzyl group to participate in transition metal-catalyzed cross-coupling reactions or radical-mediated processes. These theoretical predictions can then guide experimental work, saving significant time and resources.

Furthermore, molecular dynamics simulations could provide insights into the conformational flexibility of the tetrahydrofuran (B95107) ring and its influence on the reactivity of the appended functional groups. This integrated approach will not only accelerate the discovery of new reactions but also provide a deeper, more fundamental understanding of the molecule's intrinsic properties.

Investigation of Unconventional Reactivity and Supramolecular Assembly

The unique structural features of this compound suggest the potential for unconventional reactivity and the formation of ordered supramolecular structures. The presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ether oxygen), along with the potential for halogen bonding from the iodine atom, provides a rich toolkit for self-assembly.

Future studies should explore the conditions under which this molecule can form well-defined supramolecular polymers, gels, or crystalline networks. The investigation of its coordination chemistry with various metal ions could also lead to the discovery of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

The iodobenzyl moiety also opens the door to exploring less common reaction pathways. For instance, its participation in intramolecular cyclization reactions, triggered by radical initiators or transition metal catalysts, could lead to the formation of novel polycyclic heterocyclic systems. Uncovering such unconventional reactivity will significantly expand the synthetic utility of this compound.

Emerging Interdisciplinary Applications of this compound in Nanoscience and Optoelectronics

The inherent properties of this compound make it a compelling candidate for exploration in the interdisciplinary fields of nanoscience and optoelectronics. The aromatic iodobenzyl group suggests potential for π-π stacking interactions, which are crucial for the design of organic electronic materials.

In nanoscience, the amine functionality could be used to graft the molecule onto the surface of nanoparticles, modifying their properties and enabling their dispersion in various media. The iodine atom could also serve as a heavy-atom quencher or a site for further functionalization, leading to the development of novel sensors or imaging agents.

Conclusion

Summary of Key Academic Contributions and Research Achievements Regarding N-(2-iodobenzyl)tetrahydrofuran-3-amine

Direct academic contributions and research achievements specifically attributed to this compound are limited. Its primary role in the scientific landscape is that of a sophisticated building block. The academic value of such a compound is often not in its own right, but in the enabling of further research.

The key structural features of this compound are the 2-iodobenzyl group and the tetrahydrofuran-3-amine core. The presence of the iodine atom on the benzyl (B1604629) ring is of particular significance. In organic synthesis, aryl iodides are valuable substrates for a wide array of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures. Therefore, the primary academic contribution of this compound is its potential to serve as a precursor for a diverse range of derivatives, where the iodo-substituent can be replaced with various other functional groups, rings, and linkers.

The tetrahydrofuran-3-amine moiety is a recognized scaffold in medicinal chemistry. The tetrahydrofuran (B95107) ring is a prevalent structural motif in many biologically active natural products and synthetic drugs. Its inclusion in a molecule can enhance solubility and bioavailability, and its three-dimensional structure can facilitate specific interactions with biological targets. The amine group provides a key handle for further functionalization, allowing for the attachment of this scaffold to other molecular fragments through amide bond formation or other amine-related chemistries.

While specific research achievements for the title compound are not prominent, its utility can be inferred from studies on analogous structures. For instance, related N-benzyltetrahydrofuran-3-amine derivatives have been explored in the context of developing new therapeutic agents. The combination of a modifiable aryl group with a biologically relevant heterocyclic amine suggests that this compound is a well-designed intermediate for library synthesis in drug discovery programs.

Perspectives on the Enduring Value and Future Potential of this compound in Chemical Research

The enduring value of this compound lies in its versatility as a synthetic intermediate. Its future potential is intrinsically linked to the ongoing demand for novel and structurally diverse molecules in various fields of chemical research, most notably in the development of new pharmaceuticals.

The strategic placement of the iodo group at the ortho-position of the benzyl ring could be exploited to create molecules with specific conformational constraints, which can be advantageous for optimizing binding to biological targets. Future research could see this compound utilized in the synthesis of inhibitors for various enzymes or modulators of receptors where a specific spatial arrangement of substituents is required.

Furthermore, the combination of the reactive iodide and the nucleophilic amine within the same molecule opens up possibilities for intramolecular reactions to form novel heterocyclic systems. This could be a fruitful area for future academic exploration, leading to the discovery of new molecular scaffolds with unique properties.

In the realm of materials science, the ability to functionalize the aryl ring through cross-coupling reactions could allow for the incorporation of the tetrahydrofuran-3-amine moiety into larger polymeric or supramolecular structures. This could lead to the development of new materials with tailored properties, such as specific recognition capabilities or enhanced solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-iodobenzyl)tetrahydrofuran-3-amine, and what key reagents are involved?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a tetrahydrofuran (THF)-based reaction medium is often used, with triethylamine (EtN) as a base to deprotonate intermediates. In a representative procedure, 2-iodobenzyl bromide reacts with tetrahydrofuran-3-amine in THF under reflux, followed by purification via column chromatography .

- Key Reagents :

Q. How is the purity of this compound validated after synthesis?

- Analytical Techniques :

- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Spectroscopy : H/C NMR confirms structure (e.g., δ 5.04 ppm for benzylic protons in related iodobenzyl derivatives ).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+Na] at m/z 536.1 for analogs ).

Q. What are the common solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (THF, DCM) but poorly in water. Stability tests recommend storage at 2–8°C under inert gas to prevent iodobenzyl group degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound in large-scale syntheses?

- Key Variables :

- Temperature : Prolonged reactions at room temperature (3 days) vs. heated conditions (e.g., 40°C for 12 hours) may reduce side products like dehalogenated byproducts .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation in related tetrahydrofuran-3-amine derivatives, improving yields from 75% to >90% .

Q. What mechanistic insights explain contradictions in stereochemical outcomes during synthesis?

- Challenges : Racemization at the tetrahydrofuran-3-amine chiral center can occur under basic conditions. For example, (R)-tetrahydrofuran-3-amine tosylate derivatives show ee >99% when using enantiopure starting materials, but non-stereoselective routes yield racemic mixtures .

- Resolution : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic separation) may be required to isolate enantiomers .

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Methods :

- DFT Calculations : Predict electronic effects of the iodine substituent on reactivity (e.g., Hammett σ values for iodobenzyl groups influence nucleophilic attack rates) .

- Molecular Dynamics : Simulate binding interactions in biological systems (e.g., iodine’s van der Waals radius impacts receptor docking) .

Data Contradictions and Troubleshooting

Q. Why do reported melting points and spectral data vary across studies?

- Root Causes :

- Impurities : Residual solvents (e.g., EtN·HCl) alter melting points .

- Isomerism : Cis/trans isomerism in tetrahydrofuran rings (e.g., 2,5-dimethoxy derivatives) may lead to split NMR peaks .

Q. What strategies mitigate iodine loss during functionalization reactions?

- Preventive Measures :

- Low-Temperature Reactions : Reduce radical pathways that cause C-I bond cleavage.

- Protecting Groups : Use silyl ethers to shield reactive sites during cross-coupling .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.